N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline is an organic compound characterized by the presence of a benzodioxole ring and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline typically involves the condensation of 2-methylaniline with 1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often facilitated by heating .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring or the methylaniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-ylmethyl)-3-(2-methylpropanamido)benzamide
- N-(2H-1,3-benzodioxol-5-yl)methyl]-2,6-dichlorobenzene-1-carboximidic acid
- N-(2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine
Uniqueness
N-(2H-1,3-benzodioxol-5-ylmethylidene)-2-methylaniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzodioxole ring and a methylaniline moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H13NO2 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)methanimine |
InChI |
InChI=1S/C15H13NO2/c1-11-4-2-3-5-13(11)16-9-12-6-7-14-15(8-12)18-10-17-14/h2-9H,10H2,1H3 |
InChI Key |
VWZPXXBBFSLBEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.